Home > Products > Building Blocks P10947 > 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine
1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine - 1067900-22-4

1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

Catalog Number: EVT-1809186
CAS Number: 1067900-22-4
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890)

  • Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist. [] Studies in diet-induced obese mice demonstrated significant anti-obesity effects with a minimum effective dose of 0.03 mg/kg. []
  • Relevance: While structurally distinct from 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, BPR-890 shares the core 1H-pyrazol-3-yl moiety. This highlights the importance of the pyrazole ring system in the development of biologically active molecules, particularly those targeting the cannabinoid receptors. []

3-Hydroxy-2-(1-ethyl-1H-pyrazol-3-yl)-4H-chromen-4-one (3ePz3HC)

  • Compound Description: 3ePz3HC is a promising fluorescent probe that exhibits dual-band fluorescence. [] It undergoes excited-state intramolecular proton transfer (ESIPT), a process influenced by the solvent polarity. []
  • Relevance: This compound highlights the versatility of the 1-ethyl-1H-pyrazol-3-yl group, a close structural analogue of the 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine scaffold, in constructing fluorescent molecules with potential applications in sensing and imaging. []

N-(5-(Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine

  • Compound Description: This series of compounds incorporates both pyrazoline and 1,2,4-triazole moieties in their structure. [] The synthesis starts from 4-amino-4H-1,2,4-triazole and involves a series of reactions including acylation, condensation with aromatic aldehydes, and cyclization with hydrazine hydrate. []
  • Relevance: The presence of a substituted 4,5-dihydro-1H-pyrazol-3-yl moiety in these compounds demonstrates a structural similarity to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, highlighting the versatility of the pyrazole scaffold in medicinal chemistry. []

4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride (P027)

  • Compound Description: P027 acts as a sigma receptor antagonist. [, , , , , ] Studies investigated its solid forms, including amorphous forms, polymorphs, and solvates, to optimize pharmaceutical formulations. [, , , , , ] P027 has potential applications in various conditions including diarrhea, lipoprotein disorders, migraine, obesity, and neurodegenerative diseases. []
  • Relevance: This compound highlights the significance of the 5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl scaffold, closely related to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, in designing antagonists for sigma receptors, which are implicated in a wide range of physiological processes. [, , , , , ]

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

  • Compound Description: SB-772077-B acts as a Rho kinase inhibitor, exhibiting potent vasodilatory effects in the pulmonary vasculature. [] Studies in rats demonstrated its efficacy in reducing pulmonary arterial pressure, particularly in models of pulmonary hypertension. []
  • Relevance: While structurally different from 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, SB-772077-B highlights the use of heterocyclic amines, a common feature in both compounds, in developing therapeutic agents targeting various kinase enzymes. []

1-(Cyclohexyloxycarbonyloxy)ethyl 7β-[2-(2-amino-thiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate dihydrochloride (SCE-2174)

  • Compound Description: SCE-2174 belongs to the cephalosporin class of antibiotics. [] The synthesis involves a multi-step procedure starting with the labeling of cyclohexanol with carbon-14. []
  • Relevance: This compound shares the 2-(dimethylamino)ethyl moiety with 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, indicating the recurring use of this structural motif in medicinal chemistry, likely due to its favorable pharmacokinetic properties. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl) tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This series of compounds combines a pyrazole ring with a sugar moiety, creating a new molecular framework for potential anti-diabetic agents. []
  • Relevance: The shared presence of a substituted 1H-pyrazol-3-yl moiety with 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine further emphasizes the importance of the pyrazole ring system as a versatile building block in drug discovery. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: This group of heterocyclic compounds, incorporating both 1,2,3-triazole and 4,5-dihydro-1H-pyrazole units, were synthesized and structurally characterized. []
  • Relevance: The presence of a 4,5-dihydro-1H-pyrazol-1-yl moiety, a structural isomer of the 1H-pyrazol-3-amine core in 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, underscores the value of exploring different substitution patterns on the pyrazole ring for discovering new bioactive molecules. []
  • Compound Description: This N-heterocyclic ligand, containing a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, forms transition metal complexes. [] These complexes exhibit potential antimicrobial, antimycobacterial, and cytotoxic activities. []
  • Relevance: This compound, through its inclusion of a structurally related 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, compared to the 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine structure, underscores the potential of pyrazole-based ligands in developing metal complexes with biological applications. []

4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4-halogenopyrazolyl analogs

  • Compound Description: These compounds, incorporating a 1-phenyl-1H-pyrazol-3-yl group, were synthesized and structurally characterized. [] The study focused on introducing a triazoloquinoxaline scaffold to the pyrazole moiety. []
  • Relevance: The presence of a 1-phenyl-1H-pyrazol-3-yl group, closely related to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, emphasizes the continued interest and exploration of pyrazole-containing heterocycles in medicinal chemistry. []

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: These compounds, combining a 5-(4-methoxyphenyl)pyrazol-3-yl moiety with a triazolothiadiazole ring system, were synthesized and evaluated for their potential antifungal activity. []
  • Relevance: The shared 5-(4-methoxyphenyl)pyrazol-3-yl moiety with 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine further demonstrates the importance of exploring different substitutions on the pyrazole ring to modulate biological activity and target selectivity. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound, incorporating a 1-methyl-1H-pyrazol-4-yl group, was synthesized and tested for its inhibitory potency against kinases. [] The synthesis involved a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution. []
  • Relevance: The presence of a 1-methyl-1H-pyrazol-4-yl moiety, closely related to the core structure of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, highlights the diverse applications of pyrazole-containing compounds in targeting various enzymes like kinases. []

Ethyl/Methyl 4-(3-Aryl-1-Phenl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylates

  • Compound Description: This class of compounds, containing a 3-aryl-1-phenyl-1H-pyrazol-4-yl moiety, was synthesized through a green, one-pot, three-component condensation reaction. []
  • Relevance: The presence of a substituted 1H-pyrazol-4-yl moiety, a regioisomer of the 1H-pyrazol-3-amine core in 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, underscores the exploration of different regioisomers in medicinal chemistry for discovering novel bioactive compounds. []
  • Compound Description: These complexes feature a copper(II) ion coordinated to a tripodal ligand containing multiple 3,5-dialkyl-1H-pyrazol-1-yl groups. [] These complexes exhibit potent anticancer activity against various human cancer cell lines, exceeding the potency of cisplatin. []
  • Relevance: While not directly containing the 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine structure, these copper complexes highlight the potential of using pyrazole derivatives as ligands in developing metal-based anticancer agents. []

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines

  • Compound Description: This series of compounds combines a 4,5-dihydro-1H-pyrazol-5-yl moiety with a 1,8-naphthyridine scaffold, and some demonstrated significant antibacterial and antifungal activities. []
  • Relevance: The incorporation of a 4,5-dihydro-1H-pyrazol-5-yl moiety, closely related to the 1H-pyrazol-3-amine core of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, emphasizes the broad utility of pyrazoline derivatives in medicinal chemistry, particularly in developing antimicrobial agents. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

  • Compound Description: These pyrazolo-bridged quinolone derivatives, featuring a 1H-pyrazol-5-yl group, were synthesized and evaluated for their anti-cancer activity. [] One derivative showed good cytotoxicity against HeLa and DU145 cells. []
  • Relevance: The presence of a 1H-pyrazol-5-yl group, structurally related to the core of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, further underscores the importance of pyrazole-containing heterocycles in medicinal chemistry, particularly in the development of anticancer agents. []

3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound combines a 1H-pyrazol-5-amine moiety with a ferrocenyl group. [] Its crystal structure and supramolecular characteristics were extensively studied. []
  • Relevance: The presence of a 1H-pyrazol-5-amine moiety, closely related to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, highlights the continuing exploration of pyrazole-containing compounds in various chemical fields, including organometallic chemistry. []

3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives

  • Compound Description: These compounds, incorporating a 3-methyl-1H-pyrazol-5-amine core linked to a benzoxazole ring, were synthesized and evaluated for their antitumor and antibacterial activities. []
  • Relevance: The presence of a 3-methyl-1H-pyrazol-5-amine core, similar to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, highlights the significance of this structural motif in designing compounds with potential antitumor and antibacterial properties. []

3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones

  • Compound Description: This group of compounds combines a 1H-pyrazol-5-yl group with a benzo[d][1,2,3]triazin-4(3H)-one scaffold, and some exhibited insecticidal and fungicidal activities. []
  • Relevance: The incorporation of a 1H-pyrazol-5-yl group, structurally similar to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, emphasizes the broad utility of pyrazole derivatives in medicinal chemistry, particularly in developing pesticides. []

Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate

  • Compound Description: This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, particularly those containing a 5-ethoxy-1-phenyl-1H-pyrazol-3-yl moiety. []
  • Relevance: The presence of a 1-phenyl-1H-pyrazol-3-yl moiety, structurally related to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, showcases the importance of pyrazole-containing building blocks in organic synthesis and their versatility in accessing diverse heterocyclic scaffolds. []
  • Compound Description: This complex features a copper(II) ion coordinated to 1-(1,10-phenanthrolin-2-yl)-1H-pyrazol-3-amine, a tridentate ligand containing both a 1H-pyrazol-3-amine moiety and a phenanthroline group. [] The crystal structure reveals a distorted square-pyramidal geometry around the copper center. []
  • Relevance: This complex exemplifies the ability of pyrazole-based ligands, similar to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, to form coordination complexes with metal ions, highlighting their potential in coordination chemistry and related applications. []

1-[[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]pyrrolidine

  • Compound Description: This compound, containing a 2-(dimethylamino)ethyl substituent on an indole ring, represents a key target for the development of improved synthetic procedures. []
  • Relevance: The presence of the 2-(dimethylamino)ethyl group, a common structural feature with 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, emphasizes the recurring use of this motif in medicinal chemistry, likely for its influence on pharmacological properties. []
  • Compound Description: These complexes utilize 2-(4,5-dihydro-1H-pyrazol-5-yl)phenol as a ligand, coordinating to Cu(II) and Ag(II) ions. [] The complexes were characterized using UV-Visible spectroscopy. []
  • Relevance: While not directly containing 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, these complexes demonstrate the versatility of pyrazole-containing compounds as ligands in coordination chemistry and their potential in forming complexes with various metal ions. []
  • Compound Description: This compound, a potential genotoxic impurity, was the focus of a study developing a sensitive analytical method for its trace-level quantification in osimertinib mesylate, an anticancer drug. []
  • Relevance: This compound shares the 2-((2-dimethylamino)ethyl)(methyl)amino group with 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, highlighting the importance of understanding the potential genotoxic risks associated with this structural motif. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of compounds, featuring a (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl) moiety, were synthesized and evaluated for their anticancer activity against breast cancer cells. [] Some derivatives showed promising cytotoxic activity. []
  • Relevance: The presence of a substituted 1H-pyrazol-1-yl moiety, structurally related to the core of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, highlights the potential of pyrazole-containing compounds in medicinal chemistry, particularly in developing anticancer agents. []

4-(1H-pyrazol-1-yl)pyrimidine derivatives

  • Compound Description: These derivatives, containing a 1H-pyrazol-1-yl group attached to a pyrimidine ring, were investigated for their herbicidal activities. [] The study found that some compounds exhibited strong inhibitory activities against weed growth. []
  • Relevance: The presence of a 1H-pyrazol-1-yl group, structurally related to the core structure of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, demonstrates the versatility of pyrazole derivatives in different chemical applications, including agriculture. []

4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: S1RA (E-52862) is a potent and selective σ(1) receptor antagonist. [] Preclinical studies demonstrated its efficacy in various pain models, including neurogenic and neuropathic pain. []
  • Relevance: While structurally different from 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, S1RA highlights the use of aromatic and aliphatic amines, a common feature in both compounds, in developing therapeutic agents targeting various receptors, including the σ(1) receptor. []

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Compound Description: This compound, containing a 1-methyl-1H-pyrazol-5-amine core, was synthesized using an efficient one-pot, two-step condensation/reduction sequence. []
  • Relevance: The presence of a 1-methyl-1H-pyrazol-5-amine core, similar to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, further reinforces the value of this motif in organic synthesis and its relevance in constructing diverse pyrazole-containing compounds. []

Cationic Macromonomer of 2-(Dimethylamino)ethyl Methacrylate

  • Compound Description: This macromonomer, featuring a 2-(dimethylamino)ethyl group, serves as a key component in the synthesis of comb-branched polyelectrolytes. [] The polymerization was achieved using atom transfer radical polymerization (ATRP). []
  • Relevance: This macromonomer shares the 2-(dimethylamino)ethyl moiety with 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, highlighting the use of this group in polymer chemistry, particularly for introducing cationic charges and influencing the properties of the resulting polymers. []
  • Compound Description: This class of compounds, featuring a N-(1H-pyrazol-3-yl)pyridin-2-amine core, exhibits potent and selective inhibition of DLK, a target for neurological disorders. [] These inhibitors show favorable drug-like properties and CNS penetration. []
  • Relevance: The presence of a 1H-pyrazol-3-yl moiety, closely related to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, emphasizes the relevance of this core structure in medicinal chemistry, particularly in designing inhibitors for kinase targets like DLK. []

[14C]SCE-2174

  • Compound Description: This radiolabeled version of the cephalosporin antibiotic SCE-2174 incorporates a carbon-14 atom, allowing for its use in pharmacokinetic and metabolic studies. []
  • Relevance: While not directly structurally related to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, the use of radiolabeling in [14C]SCE-2174 underscores the importance of studying the absorption, distribution, metabolism, and excretion of drug candidates, including those containing structural motifs found in 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)- 1-arylethyl)-1H-pyrazol-3-ol Derivatives

  • Compound Description: These compounds, featuring a 1H-pyrazol-3-ol core linked to an isoxazole ring, were synthesized using a one-pot, four-component domino reaction and evaluated for their antibacterial activity. []
  • Relevance: The shared presence of a substituted 1H-pyrazol-3-ol moiety, structurally related to the 1H-pyrazol-3-amine core of 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, emphasizes the versatility of pyrazole derivatives in medicinal chemistry and their potential as antibacterial agents. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: This compound, containing a 1-methyl-1H-pyrazol-5-yl moiety connected to a pyridine ring via an imine linkage, was synthesized through an ambient-temperature condensation reaction. []
  • Relevance: The presence of a 1-methyl-1H-pyrazol-5-yl moiety, similar to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, further highlights the importance of this structural motif in organic synthesis and its relevance in constructing diverse pyrazole-containing compounds. []

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

  • Compound Description: These compounds, containing a 1H-pyrazol-1-yl moiety incorporated into an oxadiazole ring system, were synthesized and tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. []
  • Relevance: The presence of a 1H-pyrazol-1-yl group, structurally related to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, showcases the versatility of pyrazole derivatives in medicinal chemistry and their potential as antimicrobial agents. []

2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and Its Aminomethyl Derivatives

  • Compound Description: This group of compounds, featuring a 1-phenyl-3-methyl-1H-pyrazol-5-yl moiety, was synthesized and evaluated for their anti-inflammatory activity using a heat-induced protein denaturation technique. [] Some derivatives showed promising activity, even exceeding that of the standard drug diclofenac sodium. []
  • Relevance: The presence of a 1-phenyl-3-methyl-1H-pyrazol-5-yl moiety, structurally related to 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, highlights the potential of pyrazole derivatives in medicinal chemistry, particularly in developing anti-inflammatory agents. []

2-(benzo [d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • Compound Description: This series of compounds combines a 4,5-dihydro-1H-pyrazol-1-yl group with a benzo[d]oxazole moiety, and some showed potent anti-tubercular activity. []
  • Relevance: The incorporation of a 4,5-dihydro-1H-pyrazol-1-yl moiety, a structural isomer of the 1H-pyrazol-3-amine core in 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine, underscores the exploration of different regioisomers in medicinal chemistry for discovering new bioactive compounds, particularly against tuberculosis. []

Properties

CAS Number

1067900-22-4

Product Name

1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazol-3-amine

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C7H14N4/c1-10(2)5-6-11-4-3-7(8)9-11/h3-4H,5-6H2,1-2H3,(H2,8,9)

InChI Key

QKZGPGWTHXRTLI-UHFFFAOYSA-N

SMILES

CN(C)CCN1C=CC(=N1)N

Canonical SMILES

CN(C)CCN1C=CC(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.